7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to produce a number of biochemical and physiological effects in various preclinical models. These include the inhibition of pro-inflammatory cytokines, the modulation of the activity of various neurotransmitter systems, and the reduction of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in laboratory experiments is that it has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions that could be pursued in the study of 7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential avenue of research is to investigate the compound's potential as a therapeutic agent for various neurological and inflammatory disorders. Another direction could be to further elucidate the compound's mechanism of action, which could provide important insights into the development of new drugs with similar pharmacological properties. Additionally, future studies could focus on optimizing the synthesis and purification of the compound, which could facilitate its use in laboratory experiments.
Synthesis Methods
The synthesis of 7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. One of the most commonly used methods involves the reaction of 2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with methyl iodide in the presence of a base such as potassium carbonate.
Scientific Research Applications
7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities in various preclinical models.
properties
Product Name |
7-methyl-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
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Molecular Formula |
C20H21N3O2S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-methyl-2-(2-oxopropylsulfanyl)-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c1-12-5-6-15-16(8-12)27-18-17(15)19(25)23(10-14-4-3-7-21-9-14)20(22-18)26-11-13(2)24/h3-4,7,9,12H,5-6,8,10-11H2,1-2H3 |
InChI Key |
KYALVXHCISXKQY-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C)CC4=CN=CC=C4 |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C)CC4=CN=CC=C4 |
Origin of Product |
United States |
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